molecular formula C26H28N4O3 B607047 Del-22379 CAS No. 181223-80-3

Del-22379

Numéro de catalogue B607047
Numéro CAS: 181223-80-3
Poids moléculaire: 444.55
Clé InChI: INQUULPXCZAKMS-LPYMAVHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .


Synthesis Analysis

A structure–activity relationship study of Del-22379 was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .


Molecular Structure Analysis

The chemical formula of Del-22379 is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .


Chemical Reactions Analysis

Del-22379 has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .


Physical And Chemical Properties Analysis

Del-22379 is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .

Applications De Recherche Scientifique

Oncology

DEL-22379 is used in the field of oncology, specifically in the study and treatment of cancer .

Application

DEL-22379 has been reported to inhibit ERK dimerization, which is unaffected by drug-resistant mechanisms reactivating the ERK signaling . This makes it a potential candidate for antineoplastic intervention, especially in cases where there is unregulated RAS-ERK signaling .

Method of Application

The compound is used to inhibit ERK dimerization without affecting its phosphorylation . This blocks the proliferation of tumor cells harboring RAS-ERK pathway oncogenes .

Results

In animal tumor models, DEL-22379 has been shown to induce apoptosis, preventing tumor progression . Importantly, the antitumor effect of this compound in cells is not affected by the reported resistance mechanisms for the current BRAF and MEK inhibitors .

Drug Design and Synthesis

DEL-22379 is also used in the field of drug design and synthesis .

Application

A structure–activity relationship study of DEL-22379 was conducted, where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .

Method of Application

The structure–activity relationship of idolin-2-one scaffold and the impact of Z / E configuration on potency were discussed . Potential safety of two synthesized analogues was investigated and in silico docking study of five compounds was performed to understand the structural basis of ERK dimerization inhibition .

Results

Compounds with high inhibitory rates were further evaluated for IC 50 values . The study found that certain substitutions led to efficacy decline, while others enhanced efficacy .

Transactivation of ELK

DEL-22379 is used in the field of molecular biology, specifically in the study of transcription factors .

Application

DEL-22379 promotes the transactivation of ELK . ELK is a transcription factor that is activated by the MAP kinase pathway, and its activation leads to the transcription of genes involved in cell proliferation and differentiation .

Method of Application

DEL-22379 directly binds to the dimerization interface of ERK, inhibiting its dimerization . This prevents the EGF-induced phosphorylation of the cytoplasmic kinase RSK1 in HEK293 cells .

Results

The inhibition of ERK dimerization by DEL-22379 promotes the transactivation of ELK . This can have implications in the study of diseases where the MAP kinase pathway is dysregulated .

Induction of Apoptosis

DEL-22379 is used in the field of cell biology, specifically in the study of programmed cell death or apoptosis .

Application

DEL-22379 induces apoptosis in various cancer cells harboring RAS-ERK pathway oncogenes . This makes it a potential candidate for antineoplastic intervention .

Method of Application

DEL-22379 is used to inhibit ERK dimerization without affecting its phosphorylation . This blocks the proliferation of tumor cells harboring RAS-ERK pathway oncogenes .

Results

DEL-22379 has been shown to induce apoptosis in various cancer cells harboring RAS-ERK pathway oncogenes . This can have implications in the study and treatment of cancers where the RAS-ERK pathway is dysregulated .

Inhibition of ERK Dimerization

DEL-22379 is used in the field of molecular biology, specifically in the study of protein-protein interactions .

Application

DEL-22379 inhibits the dimerization of ERK . ERK dimerization is a crucial step in the activation of the RAS-to-ERK signaling cascade, which plays an essential role in cellular functions ranging from proliferation to differentiation .

Method of Application

DEL-22379 directly binds to the dimerization interface of ERK, inhibiting its dimerization . This prevents the activation of the RAS-to-ERK signaling cascade .

Results

The inhibition of ERK dimerization by DEL-22379 provides a therapeutic benefit in several human carcinomas . This can have implications in the study of diseases where the RAS-to-ERK signaling pathway is dysregulated .

Anaplastic Thyroid Cancer Treatment

DEL-22379 is used in the field of oncology, specifically in the treatment of anaplastic thyroid cancer .

Application

DEL-22379 has been shown to ameliorate BRAF-driven anaplastic thyroid cancer . This makes it a potential candidate for antineoplastic intervention .

Method of Application

DEL-22379 is used to inhibit upstream ERK activation in BRAF-mutant cells . This blocks the proliferation of tumor cells harboring BRAF mutations .

Results

DEL-22379 demonstrated significant anti-tumor effects against BRAF-mutant cells in vivo with an apparent lack of toxicity . This can have implications in the study and treatment of cancers where the BRAF mutation is present .

Safety And Hazards

Del-22379 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUULPXCZAKMS-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Del-22379

Citations

For This Compound
66
Citations
Y Yang, Y Zhou, L Tao, T Yang, Y Zhao, Y Luo - Molecular Diversity, 2021 - Springer
… Compound DEL-22379 obtained from purchasing or synthesized was a Z/E mixture (Z/E = 3/… E isomers of DEL-22379 would possess a higher potency. The Z/E mixed DEL-22379 was …
Number of citations: 3 link.springer.com
A Aparicio Rey - 2021 - repositorio.unican.es
… ERK dimerization, which they called DEL-22379. This drug presented several antineoplastic … of DEL-22379 in lung adenocarcinoma, in both cell culture and chick embryo animal model. …
Number of citations: 0 repositorio.unican.es
MA Zaballos, A Acuña-Ruiz, M Morante… - Cellular and Molecular …, 2022 - Springer
… We also assessed the impact of DEL-22379 on the transcriptional landscape of ATC cell lines using RNA-sequencing and evaluated its therapeutic efficacy in an orthotopic mouse …
Number of citations: 5 link.springer.com
S Prabakaran - Science Signaling, 2015 - science.org
… The inhibition of ERK dimerization by DEL-22379 was confirmed in … that DEL-22379 bound to ERK2 at a groove within the dimerization interface. HEK293 cells exposed to DEL-22379 …
Number of citations: 0 www.science.org
AS Karra, CA Taylor, CA Thorne, MH Cobb - Cancer Cell, 2015 - cell.com
… DEL-22379 as a small molecule capable of inhibiting ERK dimerization without affecting EGF-stimulated ERK phosphorylation. The authors confirmed that DEL-22379 … by DEL22379 in …
Number of citations: 3 www.cell.com
A Herrero, P Crespo - Molecular & cellular oncology, 2016 - Taylor & Francis
… In consequence, DEL-22379 prevents ERK cytoplasmic, but not … However, DEL-22379 is well tolerated in mice and exhibits … Importantly, DEL-22379 is unaffected by drug resistance …
Number of citations: 4 www.tandfonline.com
L Fu, S Chen, G He, Y Chen, B Liu - Journal of Medicinal …, 2022 - ACS Publications
… are more sensitive to DEL-22379. In addition, DEL-22379 exhibited strong antitumor activity … xenograft models; similarly, DEL-22379 also significantly suppressed tumor progression in …
Number of citations: 11 pubs.acs.org
DB DiGiorno - 2016 - dataspace.princeton.edu
… as a mechanism of providing a stable interaction with MEK that should be deficient in doing so (D319N and D316N-D319N), and found that inhibiting dimerization using DEL-22379 did …
Number of citations: 0 dataspace.princeton.edu
DMDN Killer - AACR
… inhibitors, but not DEL-22379, inhibited melanoma formation, supporting that efficacy of DEL-22379 is tied to its inhibition of ERK dimerization. DEL-22379 also inhibited proliferation of …
Number of citations: 0 aacrjournals.org
A Herrero, A Pinto, P Colón-Bolea, B Casar, M Jones… - Cancer cell, 2015 - cell.com
… In light of DEL-22379 antitumor properties, we tested DEL-22379 efficiency in vivo using a colorectal cancer patientderived xenograft (PDX) model that faithfully recapitulates the human …
Number of citations: 136 www.cell.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.